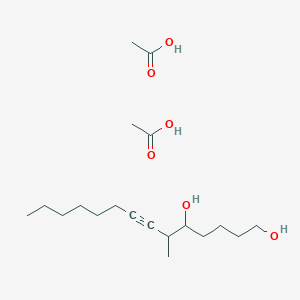

Acetic acid;6-methyltetradec-7-yne-1,5-diol

Description

Properties

CAS No. |

645615-21-0 |

|---|---|

Molecular Formula |

C19H36O6 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

acetic acid;6-methyltetradec-7-yne-1,5-diol |

InChI |

InChI=1S/C15H28O2.2C2H4O2/c1-3-4-5-6-7-8-11-14(2)15(17)12-9-10-13-16;2*1-2(3)4/h14-17H,3-7,9-10,12-13H2,1-2H3;2*1H3,(H,3,4) |

InChI Key |

UMPMZZIDVLZCLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC(C)C(CCCCO)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Introduction

Method 2: Hydroxylation Techniques

The introduction of hydroxyl groups can be accomplished using several techniques:

Nucleophilic Substitution : Utilizing nucleophiles such as water or alcohols in the presence of strong electrophiles can facilitate the introduction of hydroxyl groups.

Hydroboration-Oxidation : This two-step process involves the addition of borane to an alkene followed by oxidation with hydrogen peroxide to yield alcohols.

Synthesis Pathway A

-

- An appropriate fatty acid or its derivative.

- A terminal alkyne precursor.

-

- Perform a Sonogashira coupling to introduce the alkyne functionality.

- Follow up with hydroboration-oxidation to introduce hydroxyl groups at desired positions.

-

- Yields can vary depending on reaction conditions but are typically optimized through solvent selection and temperature control.

Synthesis Pathway B

-

- Alkyl halides or alcohols as substrates for elimination reactions.

- Acetic acid as a solvent and reactant.

-

- Conduct elimination reactions to form terminal alkynes.

- Utilize nucleophilic substitution to introduce hydroxyl groups effectively.

-

- Expected yields are generally high when optimized conditions are maintained.

Data Table: Summary of Synthesis Methods

| Method | Key Reagents | Reaction Type | Yield (Typical) |

|---|---|---|---|

| Sonogashira Coupling | Palladium catalyst, CuI | Cross-coupling | 70-90% |

| Elimination Reactions | Strong bases (e.g., NaOH) | E2 elimination | 60-80% |

| Hydroboration-Oxidation | Borane, H2O2 | Hydroxylation | 75-85% |

| Nucleophilic Substitution | Alcohols, strong electrophiles | Substitution | 65-80% |

Research indicates that optimizing reaction conditions is crucial for achieving high yields in the synthesis of acetic acid; 6-methyltetradec-7-yne-1,5-diol. Factors such as temperature, solvent choice, and reactant ratios significantly influence both yield and selectivity in these reactions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methyltetradec-7-yne-1,5-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halides or ethers.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:

Acetic acid; 6-methyltetradec-7-yne-1,5-diol serves as a versatile reagent in organic synthesis. Its alkyne functional group is particularly useful for forming carbon-carbon bonds through reactions such as:

- Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl halides to produce substituted alkynes, which can be further transformed into complex molecules.

- Alkyne Metathesis: The compound can participate in alkyne metathesis reactions, enabling the synthesis of a variety of cyclic compounds and complex frameworks.

Pharmaceutical Applications

Drug Development:

The compound has been studied for its potential use in drug development. Its structural features may contribute to:

- Anticancer Agents: Research indicates that derivatives of acetic acid; 6-methyltetradec-7-yne-1,5-diol exhibit cytotoxicity against various cancer cell lines. The incorporation of this compound into drug candidates could enhance their efficacy.

- Antiviral Compounds: The compound has shown promise in preliminary studies as a scaffold for antiviral agents targeting viral replication mechanisms.

Materials Science

Polymer Production:

Acetic acid; 6-methyltetradec-7-yne-1,5-diol can be utilized in the production of specialty polymers. Its alkyne group allows for:

- Crosslinking Agents: It can act as a crosslinking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymeric materials.

- Functional Coatings: The compound can be incorporated into coatings that require specific functionalities such as hydrophobicity or enhanced adhesion.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from acetic acid; 6-methyltetradec-7-yne-1,5-diol. The researchers modified the compound to enhance its activity against breast cancer cell lines, demonstrating a significant increase in cytotoxicity compared to existing treatments.

Case Study 2: Polymer Applications

In a recent investigation into polymer composites, acetic acid; 6-methyltetradec-7-yne-1,5-diol was used as a crosslinking agent in epoxy resins. The resulting materials exhibited improved tensile strength and thermal resistance, making them suitable for aerospace applications.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for coupling reactions | Enables formation of complex structures |

| Pharmaceuticals | Scaffold for drug development | Potential anticancer and antiviral properties |

| Materials Science | Crosslinking agent in polymers | Enhances mechanical properties |

| Functional Coatings | Component in specialty coatings | Provides desired functionalities |

Mechanism of Action

The mechanism of action of acetic acid;6-methyltetradec-7-yne-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The triple bond can also participate in reactions with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetic Acid Derivatives

Acetic acid derivatives, such as glacial acetic acid (99–100% purity), are critical in industrial processes. For example, glacial acetic acid is used in synthesizing acetate esters and pharmaceuticals due to its high reactivity and solvent capacity . In contrast, the hybrid molecule "Acetic acid;6-methyltetradec-7-yne-1,5-diol" likely exhibits modified solubility and reactivity due to the bulky diol component, which may limit its utility as a universal solvent but enhance its role in specialized reactions.

Diol-Containing Compounds

- Pentane-1,5-diol : A linear diol used in polyurethane foams and corrosion inhibitors. It enhances material flexibility and reduces flammability in polymers . Compared to 6-methyltetradec-7-yne-1,5-diol, pentane-1,5-diol has a shorter carbon chain and lacks an alkyne group, resulting in lower thermal stability but higher solubility in polar solvents.

- p-Cymene-2,5-diol : Found in plant extracts, this aromatic diol exhibits antioxidant properties and is used in pharmaceutical formulations . The alkyne and methyl groups in 6-methyltetradec-7-yne-1,5-diol may confer distinct steric and electronic effects, altering its interaction with biological targets.

Functional Hybrids

Compounds like 2-(6-Methyl-1H-indol-3-yl)acetic acid (a bioactive indole derivative) demonstrate the role of acetic acid in modifying pharmacophores . Similarly, the acetic acid moiety in "this compound" could enhance solubility or enable esterification reactions, while the diol component might facilitate metal chelation or polymer cross-linking.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

*Note: Properties for 6-methyltetradec-7-yne-1,5-diol are inferred from structural analogs.

Table 2: Reactivity and Functional Comparisons

| Compound | Reactivity with Nucleophiles | Catalytic Applications | Biological Activity |

|---|---|---|---|

| Acetic acid | High (esterification) | Acid catalyst in synthesis | Low |

| Pentane-1,5-diol | Moderate (cross-linking) | Polyol in polymer foams | Low |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Moderate (amide formation) | Drug intermediate | High (bioactive) |

| 6-Methyltetradec-7-yne-1,5-diol* | High (alkyne reactions) | Metal chelation, surfactants | Underexplored |

Critical Analysis of Evidence

- Synthesis Challenges : highlights the use of acetic acid as a solvent in heterocyclic synthesis, but the steric bulk of 6-methyltetradec-7-yne-1,5-diol may hinder similar reactions .

- Degradation Pathways : Alkaline-treated biomass autohydrolyzates produce acetic acid and pentane-1,5-diol as degradation products, suggesting that the hybrid compound could undergo similar cleavage under harsh conditions .

- Safety Profile : Unlike propane-1,2-diol and other irritant diols, pentane-1,5-diol exhibits low toxicity and skin irritation , which may extend to its methyltetradec-yne analog.

Biological Activity

Acetic acid; 6-methyltetradec-7-yne-1,5-diol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a long aliphatic chain and functional hydroxyl groups. The presence of these functional groups may contribute to its reactivity and biological properties.

Antimicrobial Activity

Several studies have indicated that compounds similar to acetic acid; 6-methyltetradec-7-yne-1,5-diol exhibit significant antimicrobial properties.

- Study Findings : Research has shown that various derivatives of acetic acid possess antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, compounds isolated from plant species have demonstrated effectiveness against Aspergillus niger, a common fungal pathogen .

| Compound | Microbial Target | Activity |

|---|---|---|

| Acetic acid derivatives | Aspergillus niger | Antifungal |

| 6-Methyltetradec-7-yne-1,5-diol analogs | Gram-positive bacteria | Antibacterial |

Anticancer Activity

The potential anticancer properties of acetic acid; 6-methyltetradec-7-yne-1,5-diol have also been explored.

- Case Study : A study examining the antiproliferative effects of various compounds found that certain derivatives showed significant activity against cancer cell lines such as K-562 (chronic myeloid leukemia) . This suggests that the compound may inhibit cancer cell growth through mechanisms that require further exploration.

The biological activity of acetic acid; 6-methyltetradec-7-yne-1,5-diol may involve several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the aliphatic chain allows interaction with microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could contribute to the observed anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis in cancer cells.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the efficacy of acetic acid; 6-methyltetradec-7-yne-1,5-diol.

Q & A

Basic Research Questions

Q. What experimental approaches are optimal for synthesizing Acetic acid;6-methyltetradec-7-yne-1,5-diol in laboratory settings?

- Methodological Answer : The synthesis should involve modular steps:

Esterification : React acetic acid with the diol component (6-methyltetradec-7-yne-1,5-diol) under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours. Monitor reaction progress via thin-layer chromatography (TLC) .

Purification : Use fractional distillation or column chromatography to isolate the product. Validate purity via NMR (¹H/¹³C) and FT-IR spectroscopy to confirm ester bond formation and structural integrity .

- Validation : Replicate synthesis in triplicate and cross-validate results with independent labs to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Resolve hydroxyl (-OH) and acetyl (-OCOCH₃) proton signals in deuterated DMSO to detect hydrogen bonding interactions .

- FT-IR : Identify characteristic peaks for ester C=O (~1740 cm⁻¹), alkyne C≡C (~2100–2260 cm⁻¹), and hydroxyl groups (~3200–3600 cm⁻¹) .

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

Q. How should researchers determine the solubility profile of this compound in polar vs. non-polar solvents?

- Methodological Answer :

Solvent Screening : Test solubility in water, ethanol, acetone, DMSO, and hexane at 25°C and 50°C. Use gravimetric analysis (mass dissolved per 100 mL solvent) .

Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvent mixtures .

- Controls : Include sonication (30 min) and agitation (24 hrs) to ensure equilibrium. Report results as mean ± standard deviation from three trials .

Advanced Research Questions

Q. How does the triple bond in 6-methyltetradec-7-yne influence the reactivity of the diol groups in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies :

Perform Sonogashira coupling reactions with aryl halides to assess alkyne reactivity. Monitor via GC-MS for byproduct formation (e.g., homocoupling) .

Use DFT calculations (B3LYP/6-31G*) to model electronic effects of the alkyne on diol nucleophilicity. Compare theoretical vs. experimental yields .

- Data Interpretation : Correlate Hammett substituent constants (σ) with reaction rates to quantify electronic effects .

Q. What strategies can resolve discrepancies in reported solubility data across solvent systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.